molecular formula C16H15ClN2O5 B5888006 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid

Cat. No. B5888006
M. Wt: 350.75 g/mol
InChI Key: VQZFBWKOLMIVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid, also known as CCI-779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of rapamycin analogs, which are known to possess immunosuppressive and anti-cancer properties.

Mechanism of Action

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid works by inhibiting the activity of mTOR, a protein that plays a crucial role in cell growth and proliferation. mTOR is a key regulator of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting mTOR, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid can prevent the growth and spread of cancer cells. In addition, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been shown to have several biochemical and physiological effects. In preclinical studies, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been shown to inhibit the growth and spread of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis, the process by which new blood vessels are formed. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the PI3K/Akt/mTOR pathway. In addition, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been shown to have low toxicity in preclinical studies, making it a relatively safe compound to work with. However, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. In addition, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has poor solubility in aqueous solutions, which may make it difficult to work with in some experimental systems.

Future Directions

There are several future directions for research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid. One area of research is to explore the potential use of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, there is a need for further research to optimize the synthesis method of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid to improve its yield and purity.

Synthesis Methods

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid can be synthesized by reacting rapamycin with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with 4-chloroaniline and triethylamine to yield 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid. The synthesis method has been optimized to yield high purity and high yield of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid.

Scientific Research Applications

2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and renal cell carcinoma. 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid works by inhibiting the activity of mTOR, a protein that plays a crucial role in cell growth and proliferation. By inhibiting mTOR, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid can prevent the growth and spread of cancer cells.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-23-13-7-11(15(20)21)12(8-14(13)24-2)19-16(22)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZFBWKOLMIVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chloroanilino)carbonyl]amino}-4,5-dimethoxybenzoic acid

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